1-Hydroxy-2,5-diphenylphospholane 1-oxide
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Overview
Description
1-Hydroxy-2,5-diphenylphospholane 1-oxide is a chemical compound with the molecular formula C16H17O2P. It is a member of the phospholane family, characterized by a five-membered ring containing phosphorus. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-2,5-diphenylphospholane 1-oxide can be synthesized through several methods. One common synthetic route involves the McCormack cycloaddition of 1,4-diarylbuta-1,3-dienes with (dialkylamino)dichlorophosphane and aluminum trichloride. This reaction yields meso-2,5-diaryl-1-(dialkylamino)-1-oxo-2,5-dihydro-1H-phospholes, which can be further processed to obtain the desired compound .
Another method involves the hydrolysis of enriched (1R,5R)-1-(diethylamino)-1-oxo-2,5-diphenyl-4,5-dihydro-1H-phosphole, followed by diastereoselective hydrogenation under dissolving metal conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,5-diphenylphospholane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can convert the compound into other phospholane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various phospholane derivatives.
Scientific Research Applications
1-Hydroxy-2,5-diphenylphospholane 1-oxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,5-diphenylphospholane 1-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. This binding facilitates various chemical transformations, including stereoselective reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-1-Hydroxy-2,5-diphenylphospholane 1-oxide: This is a stereoisomer of the compound with similar chemical properties but different stereochemistry.
(2R,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide: Another stereoisomer with distinct stereochemical configuration.
Uniqueness
1-Hydroxy-2,5-diphenylphospholane 1-oxide is unique due to its specific stereochemistry and its ability to act as a chiral ligand in asymmetric catalysis. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.
Properties
IUPAC Name |
1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQOEHGCNDFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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